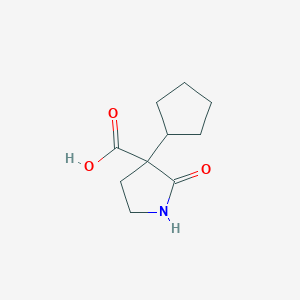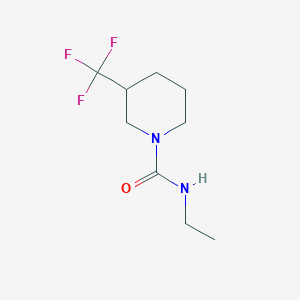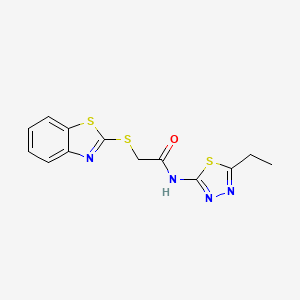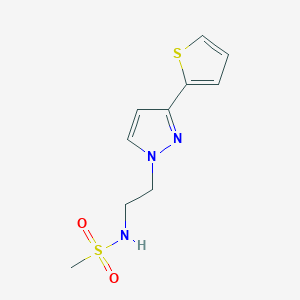
3-Cyclopentyl-2-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Cyclopentyl-2-oxopyrrolidine-3-carboxylic acid” is a compound that contains a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . This compound also includes a cyclopentyl group and a carboxylic acid group .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the use of ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, the natural amino acid S-proline and the naturally derived S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid) are often used as starting materials .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, a cyclopentyl group, and a carboxylic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds often involve the formation of new bonds and the breaking of existing ones. For example, the formation of the thiadiazole moiety has been confirmed in the synthesis of some related compounds .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
The base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes allows for the stereospecific formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines, which upon oxidation, lead to azetidine-2-carboxylic acids in high yields. This process underlines the potential of using such chemical structures in the stereoselective synthesis of complex molecules, which could be applied in medicinal chemistry and drug development (Medjahdi, Gonzalez-Gomez, Foubelo, & Yus, 2009).
Antibacterial Agents
The synthesis and structure-activity relationships of fluoronaphthyridines, including compounds with the cycloalkylamino group, have shown promising in vitro and in vivo antibacterial activities. Specifically, derivatives with a (3S)-3-amino-pyrrolidine group significantly enhance the antibacterial efficacy of these molecules, demonstrating the potential of cycloalkylamino and pyrrolidine derivatives in developing new therapeutic agents (Bouzard et al., 1992).
Catalytic Asymmetric Synthesis
Catalytic asymmetric three-component 1,3-dipolar cycloaddition involving 3-amino oxindoles with aldehydes and nitroolefins, catalyzed by a chiral phosphoric acid, has been reported. This method facilitates the synthesis of spiro[pyrrolidine-2,3'-oxindoles] with high yields, excellent diastereo-, and enantioselectivities under mild conditions, highlighting the utility of pyrrolidine derivatives in catalytic asymmetric synthesis for producing pharmacologically relevant scaffolds (Zhu et al., 2015).
Zukünftige Richtungen
The future directions for research on “3-Cyclopentyl-2-oxopyrrolidine-3-carboxylic acid” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring different synthetic strategies and investigating the influence of steric factors on biological activity .
Eigenschaften
IUPAC Name |
3-cyclopentyl-2-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-8-10(9(13)14,5-6-11-8)7-3-1-2-4-7/h7H,1-6H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXLBDVMTVDMID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2(CCNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-(((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2868552.png)

![1-butyl-4-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2868554.png)


![5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2868563.png)

![1-[6-Fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2868565.png)

![3-(3,5-dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2868567.png)


![N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2868572.png)